molecular formula C10H8F3N3 B15119281 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole CAS No. 115201-44-0

1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole

Cat. No.: B15119281
CAS No.: 115201-44-0
M. Wt: 227.19 g/mol
InChI Key: JHXSGWNCHWZAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole is a chemical compound of significant interest in medicinal and agricultural chemistry research. It belongs to the 1,2,4-triazole class, a privileged scaffold in drug discovery due to its ability to engage in key hydrogen bonding and dipole interactions with biological targets, often leading to improved pharmacological properties and metabolic stability . The presence of the trifluoromethyl group is a common strategy in modern lead optimization, as it can enhance membrane permeability, modulate electron distribution, and improve overall bioavailability . Researchers investigate 1,2,4-triazole derivatives for a wide spectrum of biological activities. The core structure is a key pharmacophore in several established antifungal agents, which typically act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Beyond antifungals, the scientific literature documents 1,2,4-triazole derivatives exhibiting notable anticancer , antibacterial , anti-inflammatory , and anticonvulsant activities in preclinical studies. Recent advanced applications also include the use of related trifluoromethyl-1,2,4-triazole structures as building blocks for peptide labeling, serving as fluorinated Gly-Gly analogues in 19F NMR studies . This compound serves as a versatile intermediate for the synthesis of more complex molecules and for the exploration of new therapeutic and agrochemical agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

115201-44-0

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-3-1-2-8(4-9)5-16-7-14-6-15-16/h1-4,6-7H,5H2

InChI Key

JHXSGWNCHWZAKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl Halide: The starting material, 3-(trifluoromethyl)benzyl alcohol, is converted to 3-(trifluoromethyl)benzyl bromide using a halogenating agent such as phosphorus tribromide (PBr3).

    Nucleophilic Substitution: The benzyl bromide is then reacted with sodium azide (NaN3) to form 3-(trifluoromethyl)benzyl azide.

    Cyclization: The azide undergoes a cyclization reaction with hydrazine hydrate (N2H4·H2O) to form the 1,2,4-triazole ring, yielding the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triazole ring to a more saturated form.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3).

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups that retain the core structure of the original compound.

Scientific Research Applications

1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: In materials science, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole exerts its effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents attached to the benzyl group. Below is a comparative analysis of key analogues:

Compound Name Substituent on Benzyl Key Properties/Activities Reference
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole 3,4-dichloro Enhanced antifungal/antibacterial activity; used in agrochemicals
1-(4-Fluorobenzyl)-1H-1,2,3-triazole 4-fluoro Moderate corrosion inhibition (37.8–89.3% efficacy in acidic media)
1-(3-Chlorobenzyl)-1H-1,2,3-triazole 3-chloro Antifungal activity against Candida albicans (MIC: 12.5 µg/mL)
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole 3-CF₃ High lipophilicity (logP: 2.8); potential CNS penetration for anticonvulsant applications

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) increases metabolic stability compared to chloro or fluoro substituents, which are prone to oxidative dehalogenation .
  • Positional Effects : Substitution at the meta position (e.g., 3-CF₃) improves steric compatibility with hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors .

Biological Activity

1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The trifluoromethyl group enhances lipophilicity and potentially increases biological activity. The structure can be represented as follows:

C9H8F3N3\text{C}_9\text{H}_8\text{F}_3\text{N}_3

1. Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of this compound derivatives. Research indicated that these compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). In one study, derivatives showed a reduction in TNF-α production by approximately 44–60% at a concentration of 100 µg/mL .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µg/mL)
3a6050100
3c5545100
Control---

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated significant growth inhibition across multiple cancer types, including breast and lung cancers. For instance, compounds derived from the triazole framework exhibited over 60% growth inhibition in several cell lines at a concentration of 105M10^{-5}M .

Table 2: Anticancer Efficacy Against Various Cell Lines

Cell LineGrowth Inhibition (%) at 105M10^{-5}M
MCF-7 (Breast)70
A549 (Lung)65
Jurkat (Leukemia)75

Case Study: Evaluation in PBMC Cultures

In a controlled study, PBMCs were treated with various concentrations of triazole derivatives to assess toxicity and cytokine release. The results indicated that all tested compounds exhibited low toxicity with viable cell counts ranging from 94.71% to 96.72% compared to controls . The most potent derivatives were those with specific substitutions on the triazole ring, which correlated with enhanced anti-inflammatory effects.

Case Study: Anticancer Screening

Another study focused on the anticancer properties of related triazole derivatives, revealing that certain modifications led to improved efficacy against cancer cell proliferation. The screening involved a panel of human cancer cell lines where compounds were tested for their ability to inhibit growth effectively . The findings suggest that structural variations significantly influence biological activity.

The mechanism by which these triazole derivatives exert their biological effects is believed to involve modulation of inflammatory pathways and interference with cellular proliferation signals. Specifically, the inhibition of NF-κB signaling has been implicated in their anti-inflammatory and anticancer activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclocondensation or [3+2] cycloaddition reactions. For example, trifluoromethyl-substituted triazoles are synthesized via base-promoted cycloaddition between nitrile imines and thiols, achieving yields of 51–65% under controlled conditions (e.g., solvent polarity, temperature) . Key precursors include 3-(trifluoromethyl)benzyl halides and 1,2,4-triazole derivatives. Optimization focuses on catalyst selection (e.g., Lewis acids), solvent systems (e.g., DMF or THF), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F) confirms structural integrity, with trifluoromethyl groups showing distinct ¹⁹F signals at ~-60 ppm . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Purity is assessed via HPLC or TLC (Rf values ~0.5 in ethyl acetate/hexane) .

Q. What are the primary biological activities associated with structurally related 1,2,4-triazoles?

  • Answer : Analogous compounds exhibit antimicrobial, antifungal, and anticancer activities. For instance, fluorinated triazole thiones show MIC values of 2–8 µg/mL against Staphylococcus aureus . The trifluoromethyl group enhances lipophilicity, improving membrane penetration and target binding (e.g., fungal CYP51 enzymes in pesticidal applications) .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?

  • Answer : The -CF₃ group is electron-withdrawing, reducing electron density on the triazole ring and stabilizing charge-transfer interactions with biological targets. This increases metabolic stability and binding affinity, as shown in docking studies with fungal lanosterol demethylase (ΔG = -9.2 kcal/mol) . Steric effects from the benzyl group further modulate selectivity .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic attack susceptibility . Molecular docking (AutoDock Vina) predicts binding to ATP-binding pockets in kinase targets, with hydrogen bonding to Asp93 and hydrophobic interactions with CF₃ .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

  • Answer : Discrepancies in yields (e.g., 51% vs. 65%) arise from solvent polarity or catalyst loading differences. Systematic DOE (Design of Experiments) can identify optimal conditions. For biological data, assay standardization (e.g., MIC protocols per CLSI guidelines) and metabolite profiling (LC-MS) clarify off-target effects .

Q. What hypotheses exist regarding the mechanism of action for pesticidal or antimicrobial activity?

  • Answer : Proposed mechanisms include inhibition of fungal sterol biosynthesis (via CYP51 binding) and bacterial DNA gyrase interference. In Candida albicans, triazoles reduce ergosterol levels by >80% at 10 µM, correlating with growth inhibition .

Q. What strategies ensure high purity and stability during storage?

  • Answer : Purification via recrystallization (ethanol/water) achieves >95% purity. Stability is maintained under inert gas (N₂) at -20°C in amber vials. Degradation products (e.g., hydrolyzed triazoles) are monitored via periodic HPLC .

Methodological Considerations Table

AspectKey MethodsReferences
Synthesis OptimizationDOE for solvent/catalyst screening; cycloaddition at 80°C in DMF
Purity AnalysisHPLC (C18 column, acetonitrile/water gradient), TLC (Rf = 0.5)
Biological AssaysBroth microdilution (CLSI M07-A10), ergosterol quantification (GC-MS)
Computational ModelingDFT (B3LYP/6-311G+), docking with AutoDock Vina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.